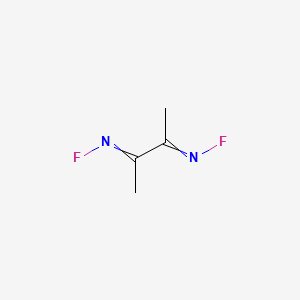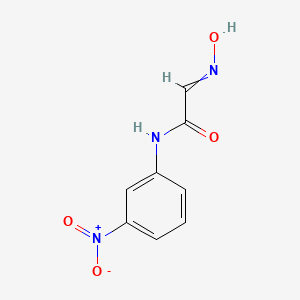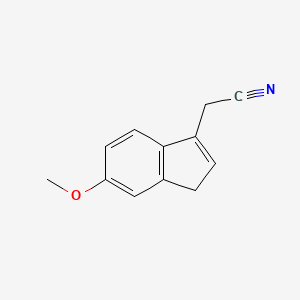
Bis(pentafluorophenylthio) copper(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pentafluorophenylthio) copper(II): is a chemical compound with the molecular formula C12CuF10S2. It is a copper complex where the copper ion is coordinated with two pentafluorophenylthio ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(pentafluorophenylthio) copper(II) typically involves the reaction of copper(II) salts with pentafluorophenylthiol in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(pentafluorophenylthio) copper(II) undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation, leading to changes in its oxidation state.
Reduction: The compound can be reduced under specific conditions, altering its chemical structure.
Substitution: The pentafluorophenylthio ligands can be substituted with other ligands, leading to the formation of new copper complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other thiol or phosphine ligands under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in higher oxidation state copper complexes, while substitution reactions yield new copper-ligand complexes .
Scientific Research Applications
Chemistry: Bis(pentafluorophenylthio) copper(II) is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its unique electronic properties make it an effective catalyst for these transformations .
Biology and Medicine: Research has shown that copper complexes, including bis(pentafluorophenylthio) copper(II), exhibit potential anticancer properties. They can interact with DNA and proteins, leading to cell death in cancer cells. This makes them promising candidates for the development of new anticancer drugs .
Industry: In the industrial sector, bis(pentafluorophenylthio) copper(II) is used in the production of advanced materials, such as conductive polymers and electronic devices. Its ability to form stable complexes with various ligands enhances its utility in material science .
Mechanism of Action
The mechanism of action of bis(pentafluorophenylthio) copper(II) involves its interaction with molecular targets such as DNA and proteins. The copper center can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative damage to cellular components. This leads to cell death, particularly in cancer cells, where the compound’s cytotoxic effects are most pronounced .
Comparison with Similar Compounds
Pentafluorophenyl copper: Known for its aggregation and complexation phenomena, as well as its photoluminescence properties.
Copper(II) phenanthroline complexes: These compounds exhibit significant anticancer properties and interact with DNA through intercalation.
Copper(II) N,N,O-chelating complexes: These complexes are known for their ROS-generating capabilities and selective cytotoxicity towards cancer cells.
Uniqueness: Bis(pentafluorophenylthio) copper(II) stands out due to its unique pentafluorophenylthio ligands, which impart distinct electronic properties and reactivity. This makes it particularly effective in catalytic applications and as a potential anticancer agent .
Properties
CAS No. |
18504-19-3 |
|---|---|
Molecular Formula |
C12CuF10S2 |
Molecular Weight |
461.8 g/mol |
IUPAC Name |
copper;2,3,4,5,6-pentafluorobenzenethiolate |
InChI |
InChI=1S/2C6HF5S.Cu/c2*7-1-2(8)4(10)6(12)5(11)3(1)9;/h2*12H;/q;;+2/p-2 |
InChI Key |
IITDLIATLZTNTC-UHFFFAOYSA-L |
SMILES |
C1(=C(C(=C(C(=C1F)F)[S-])F)F)F.C1(=C(C(=C(C(=C1F)F)[S-])F)F)F.[Cu+2] |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[S-])F)F)F.C1(=C(C(=C(C(=C1F)F)[S-])F)F)F.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl nitrate;chloride](/img/structure/B1175303.png)

